Coumarin 30
Overview
Description
Coumarin 30 (C30) is a laser dye that has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors1. It is highly stable on the spin coating and shows high quantum efficiency upon low concentration doping1.
Synthesis Analysis
Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas2. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation2.
Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings3.
Chemical Reactions Analysis
Coumarin and its derivatives have been shown to possess a variety of biological activities, including anti-HIV, anti-oxidant, anti-fungal, antihelmintic, and antibacterial properties4. They are used in food and cosmetic industries as additive and also found applications as insecticides, optical brighteners, fluorescent and laser dyes4.
Physical And Chemical Properties Analysis
The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm with a large molar extinction co-efficient in the range of 1 × 10 42.
Scientific Research Applications
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Medicinal Chemistry
- Coumarin and its derivatives, including Coumarin 30, have been extensively studied for their potential in medicinal chemistry . They have shown promising results in treating various ailments, including cancer, metabolic disorders, and degenerative diseases .
- The methods of application in this field often involve the synthesis of coumarin derivatives and testing their effects on various disease models .
- The outcomes of these studies have shown that coumarin derivatives can effectively inhibit certain enzymes and pathways involved in disease progression .
-
Fluorescence Labeling
- Coumarin 30, like other coumarin derivatives, is often used as a fluorophore in fluorescence labeling of biomolecules .
- The method involves attaching the coumarin derivative to the biomolecule of interest, which can then be detected and tracked using fluorescence microscopy .
- This application has greatly enhanced our ability to study complex biological systems and processes .
-
Metal Ion Detection
- Coumarin derivatives have been used to develop fluorescent chemosensors for detecting heavy metal ions .
- The method involves the use of coumarin-based fluorescent probes that can selectively bind to specific metal ions, causing a change in their fluorescence properties .
- This application has been particularly useful in environmental monitoring and analytical chemistry .
-
Dye Lasers
- Coumarin 30 is used as a dye in dye lasers .
- In this application, the coumarin dye is excited by a pump source (like a flash lamp), and it emits light at a specific wavelength .
- The results of this application include the production of laser light that can be used in various technological and scientific applications .
-
Cancer Treatment
- Coumarin 30, like other coumarin derivatives, has shown potential in cancer treatment .
- The methods of application often involve testing the effects of coumarin derivatives on cancer cell lines .
- The outcomes of these studies have shown that coumarin derivatives can inhibit cancer cell growth and proliferation .
-
Optical Communications and Sensors
- Coumarin 30 has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors .
- The method involves using the fluorescence properties of Coumarin 30 to transmit or detect signals .
- The outcomes of this application could include more efficient and sensitive optical communication systems and sensors .
-
Microenvironment Polarity Detection
- Coumarin 30, like other coumarin derivatives, can be used for microenvironment polarity detection .
- The method involves using the fluorescence properties of Coumarin 30 to detect changes in the polarity of a microenvironment .
- This application has been particularly useful in studying biological systems and chemical reactions .
-
Fluorescence Resonance Energy Transfer (FRET)
- Coumarin 30 can be used as a donor with fluorescein as an acceptor to study the time resolved fluorescence resonance energy transfer (FRET) .
- The method involves exciting the donor (Coumarin 30) and measuring the energy transfer to the acceptor (fluorescein) .
- This application is useful in studying molecular interactions and distances .
-
Fabrication of Diodes
- Coumarin 30 can form a thin film on p-silicon (p-Si) semiconductor, which can be used to fabricate the aluminum/C30/p-Si based diodes .
- The method involves depositing a thin film of Coumarin 30 on a p-Si semiconductor and then fabricating the diode .
- The outcomes of this application include the production of efficient diodes for electronic devices .
-
Flavor Enhancer
-
Anticoagulants
-
Fluorescent Materials
- Coumarin 30 has been utilized to produce low-cost fluorescent materials .
- The method involves using the luminescence activity of Coumarin 30 to create materials that emit light when excited .
- The outcomes of this application include the production of visual brighteners, fluorescence displays, and sunburn prevention therapies .
-
Fluorescent Probes
- Coumarin 30 and other coumarin fluorescent probes have been used extensively in biochemistry, environmental protection, and disease prevention .
- The method involves modifying the existing substituents on the core of coumarin compounds .
- The outcomes include the detection of metal ions, environmental polarity, and active small molecules related to certain diseases .
-
Natural Fluorophore
- Coumarin 30 has been used as a natural fluorophore .
- The method involves using the fluorescence properties of Coumarin 30 for various applications such as fluorescent labeling, metal ion detection, microenvironment polarity detection, and pH detection .
- The outcomes include enhanced fluorescence-based studies and applications .
-
Fabrication of Aluminum/C30/p-Si Based Diodes
- Coumarin 30 can form a thin film on p-silicon (p-Si) semiconductor, which can be used to fabricate the aluminum/C30/p-Si based diodes .
- The method involves depositing a thin film of Coumarin 30 on a p-Si semiconductor and then fabricating the diode .
- The outcomes include the production of efficient diodes for electronic devices .
-
Fragrance and Flavor Enhancer
-
Pharmacological and Biological Effects
- Coumarin 30 has been used in medicine for its pharmacological and biological effects, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective .
- The method involves using Coumarin 30 in the synthesis of drugs .
- The outcomes include effective treatment of various ailments .
-
Low-Cost Fluorescent Materials
- Coumarin 30 has been utilized to produce low-cost fluorescent materials .
- The method involves using the luminescence activity of Coumarin 30 to create materials that emit light when excited .
- The outcomes include the production of visual brighteners, fluorescence displays, and sunburn prevention therapies .
Safety And Hazards
High doses of coumarin consumption have been associated with a range of adverse side effects, including liver damage and impaired cognitive development6. Plus, it may also promote tumor formation and could cause short-term side effects like nausea, diarrhea, and headaches, according to animal models, case reports, and human studies6.
Future Directions
properties
IUPAC Name |
7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFUMWVJJNDGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068272 | |
Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Coumarin 30 | |
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Product Name |
Coumarin 30 | |
CAS RN |
41044-12-6 | |
Record name | 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41044-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumarin 30 | |
Source | ChemIDplus | |
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Record name | Coumarin 30 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.152 | |
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Record name | Coumarin 30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT7C6AR5DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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